molecular formula C15H10Cl2O B1391664 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one CAS No. 1217248-40-2

1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one

Cat. No. B1391664
CAS RN: 1217248-40-2
M. Wt: 277.1 g/mol
InChI Key: FCWYDPFFVNMCIH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, also known as 3,5-dichloro-2-phenylprop-2-en-1-one, is an organic compound belonging to the class of phenylpropene derivatives. It is a white crystalline solid with a molecular formula of C11H8Cl2O. This compound is of interest due to its potential applications in the synthesis of other compounds and its use as a reagent in organic synthesis.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The compound's structure has been studied using techniques like FT-IR, NBO, HOMO and LUMO, MEP, and X-ray diffraction. The studies focus on its vibrational wavenumbers, hyperpolarizability, infrared intensities, and geometrical parameters, showing agreement between experimental and computed values. These studies are crucial for understanding the compound's molecular behavior and charge transfer mechanisms (Mary et al., 2015).

Crystal Structure

  • The crystal structure of related compounds has been analyzed, revealing significant aspects like dihedral angles between different phenyl groups and molecular conformation stabilized by hydrogen bonding. Such studies aid in understanding the compound's solid-state characteristics and potential applications in material science (Butcher et al., 2007).

Antibacterial Activity

  • Derivatives of this compound have shown potent antibacterial properties, particularly against anaerobic bacteria. This suggests potential applications in developing new antibacterial agents (Dickens et al., 1991).

Corrosion Inhibition

  • Certain derivatives have demonstrated effective corrosion inhibition abilities for carbon steel in acidic environments. This suggests their potential use in industrial applications for protecting metals against corrosion (Thoume et al., 2021).

Interaction with Biomolecules

  • Studies have investigated the interactions of similar compounds with serum albumin, providing insights into their potential biological activities and interactions with biomolecules. This is crucial for understanding their pharmacological and toxicological profiles (Kalalbandi & Seetharamappa, 2015).

properties

IUPAC Name

(E)-1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWYDPFFVNMCIH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.